N-(cyclobutylmethyl)-4-methylaniline is an organic compound characterized by its unique molecular structure, which consists of a cyclobutylmethyl group attached to a 4-methylaniline backbone. The chemical formula for this compound is C12H15N, and it features a cyclobutane ring connected to a methyl group that is further linked to a para-substituted aniline. This structure imparts distinct physical and chemical properties, making it of interest in various fields of research and industry.
Several methods can be employed for the synthesis of N-(cyclobutylmethyl)-4-methylaniline:
N-(cyclobutylmethyl)-4-methylaniline has potential applications in various fields:
While specific interaction studies on N-(cyclobutylmethyl)-4-methylaniline are sparse, it is reasonable to infer that its interactions may resemble those observed in related compounds. Such interactions could include:
Several compounds share structural similarities with N-(cyclobutylmethyl)-4-methylaniline. Here’s a comparison highlighting its uniqueness:
N-(cyclobutylmethyl)-4-methylaniline stands out due to its unique cyclobutylmethyl substituent, which may confer distinct chemical reactivity and biological interactions compared to its analogs.
Direct N-alkylation of 4-methylaniline with cyclobutylmethyl halides represents a straightforward route to the target compound. This method leverages the nucleophilic nature of the aniline’s amine group, which attacks the electrophilic α-carbon of the cyclobutylmethyl halide. Recent studies demonstrate that primary alkyl halides, such as cyclobutylmethyl bromide, exhibit enhanced reactivity in SN2 mechanisms due to reduced steric hindrance compared to branched analogs. For instance, primary alkyl bromides like bromoethane show relative reaction rates 10^6 times faster than neopentyl bromide in SN2 substitutions. The cyclobutyl group’s allylic character further accelerates reactivity through electrostatic stabilization of the transition state, as observed in fulvenyl systems where allylic halides react 30 times faster than benzyl chloride.
Optimization of this reaction typically involves polar aprotic solvents (e.g., dimethylformamide) and mild bases (e.g., potassium carbonate) to deprotonate the amine without promoting side reactions. Yields exceeding 70% have been reported for analogous N-benzylation reactions using iridium catalysts, suggesting comparable efficiency for cyclobutylmethyl systems.
The SN2 mechanism dominates in cyclobutylmethyl halide-mediated alkylations due to the primary carbon center and the leaving group’s mobility. Computational studies on allylic halides reveal that transition states benefit from electrostatic interactions between the departing halide and the δ+ β-carbon, stabilizing the intermediate. For cyclobutylmethyl derivatives, the ring’s strain may further polarize the C–X bond, enhancing reactivity. Base selection critically influences reaction kinetics: stronger bases (e.g., sodium hydride) increase nucleophilicity but risk over-dehydrohalogenation, while weaker bases (e.g., triethylamine) favor controlled substitution.
Reductive amination of 4-methylaniline with cyclobutylmethyl ketones or aldehydes offers an alternative route. Nickel-based catalysts, such as Ni(II)-salen complexes, facilitate hydrogen transfer via a concerted mechanism. In analogous systems, cobalt catalysts achieve enantioconvergent N-alkylation of aromatic amines with racemic carboxylic acids, yielding α-chiral amines in >90% enantiomeric excess. Nickel’s lower cost and abundance make it attractive for large-scale syntheses, though ligand design remains crucial to prevent β-hydride elimination.
Ethanol serves as both solvent and reductant in one-pot strategies combining imine formation and reduction. For example, iridium catalysts in ethanol efficiently mediate N-methylation of aniline with methanol, achieving 64–93% yields via a formaldehyde intermediate. Adapting this approach to cyclobutylmethyl ketones would require optimizing the imine formation step, as steric bulk may hinder condensation.
Palladium-catalyzed C–N bond formation enables coupling of 4-methylaniline with cyclobutylmethyl halides under mild conditions. Ligands such as BINAP or Xantphos enhance catalytic activity by stabilizing the Pd(0) intermediate. Recent advances in light-mediated palladium catalysis show promise for C–H alkylation of heterocycles, achieving site selectivity through radical intermediates. While not directly reported for cyclobutylmethyl systems, these methods could be adapted by modifying the alkyl radical precursor.
Bulky, electron-rich ligands improve turnover in challenging couplings. For instance, cobalt salen catalysts with 1,2-diarylethylenediamine backbones achieve enantiocontrol via non-covalent interactions. Similarly, palladium complexes with chelating diphosphine ligands suppress undesired β-hydride elimination, favoring C–N bond formation.
Nickel-catalyzed transfer hydrogenation represents one of the most efficient pathways for the synthesis of N-(cyclobutylmethyl)-4-methylaniline and related compounds [3] [6] [7]. This methodology employs the borrowing hydrogen strategy, wherein alcohols serve as alkylating agents through a sequence of dehydrogenation, imine formation, and hydrogenation steps [21] [22]. The nickel catalyst facilitates the initial oxidation of cyclobutylmethanol to the corresponding aldehyde while simultaneously generating nickel hydride species that subsequently reduce the in-situ formed imine intermediate [23] [24].
The mechanistic pathway begins with the coordination of cyclobutylmethanol to the nickel center, followed by beta-hydride elimination to generate the corresponding aldehyde and a nickel hydride intermediate [21] [35]. The aldehyde then condenses with 4-methylaniline to form an imine intermediate, which coordinates to the nickel center and undergoes reduction by the previously formed nickel hydride species [22] [42]. This sequential process results in the formation of N-(cyclobutylmethyl)-4-methylaniline with water as the only by-product, making it an environmentally benign synthetic approach [3] [17].
Recent investigations have revealed that the choice of ligand significantly influences the efficiency and selectivity of nickel-catalyzed transfer hydrogenation reactions [14] [43]. Bidentate phosphine ligands, particularly those with sterically demanding substituents, have shown exceptional performance in promoting these transformations [43] [44]. The ligand environment modulates the electronic properties of the nickel center, affecting both the rate of beta-hydride elimination and the subsequent hydride transfer to the imine substrate [42] [47].
Table 1: Nickel-Catalyzed Transfer Hydrogenation Conditions and Performance
| Catalyst System | Temperature (°C) | Solvent | Substrate | Conversion (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|---|
| NiBr2/ligand-free | 80 | 2-propanol | acetophenone | 72 | 125 | [3] |
| Ni(COD)2/KOH | 120 | toluene | benzyl alcohol | 85 | 320 | [6] |
| NiBr2/bipyridine | 100 | ethanol | cyclohexanone | 65 | 89 | [7] |
| Ni(acac)2/phosphine | 60 | THF | benzaldehyde | 78 | 156 | [14] |
| NiCl2/Binapine | 50 | TFE | 2-phenylacrylic acid | 97 | 485 | [43] |
Kinetic studies of nickel-catalyzed transfer hydrogenation have established that the rate-determining step varies depending on the specific substrate and reaction conditions [43] [47]. For cyclobutylmethyl-containing substrates, computational investigations suggest that the initial beta-hydride elimination step represents the kinetically most challenging transformation, with activation energies typically ranging from 18 to 22 kilocalories per mole [22] [47]. The presence of the strained cyclobutane ring introduces additional complexity to the reaction coordinate, as the ring strain affects the conformational preferences of the substrate during the catalytic cycle [31] [44].
Temperature effects on nickel-catalyzed transfer hydrogenation reactions demonstrate optimal performance typically occurs between 50 and 120 degrees Celsius, with higher temperatures favoring increased turnover frequencies but potentially compromising selectivity [3] [43]. The activation energy for the overall transformation has been determined through Arrhenius analysis to be approximately 16 to 20 kilocalories per mole for most nickel-based systems [42] [44]. Isotope effect studies using deuterated alcohols have revealed primary kinetic isotope effects ranging from 2.8 to 3.2, confirming the involvement of carbon-hydrogen bond cleavage in the rate-determining step [22] [35].
Iridium(III) complexes have emerged as highly effective catalysts for the dehydrogenative coupling of secondary amines with silanes, providing an alternative synthetic route to N-(cyclobutylmethyl)-4-methylaniline derivatives [11] [15] [25]. This catalytic methodology involves the direct coupling of amine nucleophiles with hydrosilanes through a cross-dehydrogenative coupling mechanism that eliminates hydrogen gas as the only by-product [5] [11]. The iridium catalyst facilitates the activation of both nitrogen-hydrogen and silicon-hydrogen bonds, enabling the formation of nitrogen-silicon bonds with exceptional efficiency [15] [26].
The most effective iridium catalysts for this transformation are stabilized by pincer-type ligands containing nitrogen-silicon donor atoms [11] [25]. These complexes feature a characteristic agostic interaction between the iridium center and carbon-hydrogen bonds of the ligand framework, which plays a crucial role in modulating the electronic properties of the metal center [5] [15]. The presence of triflate anions as counterions significantly enhances catalytic activity compared to chloride-containing analogues, likely due to the ability of triflate to assist in silicon-hydrogen bond activation [11] [25].
Table 2: Iridium(III)-Mediated Dehydrogenative Coupling Performance Data
| Catalyst Complex | Substrate 1 | Substrate 2 | TOF1/2 (h⁻¹) | Catalyst Loading (mol%) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| [Ir(H)(Cl)(κ²-NSiDMQ)(coe)] | Pyrrolidine | HSiMe2Ph | 12400 | 1.00 | 78 | [11] |
| [Ir(H)(OTf)(κ²-NSiDMQ)(coe)] | N-methylaniline | HSiMe2Ph | 34200 | 0.50 | 94 | [11] |
| [Ir(H)(Cl)(κ²-NSiDMQ)(PCy3)] | Piperidine | HSiEt3 | 18600 | 1.00 | 65 | [11] |
| [Ir(H)(OTf)(κ²-NSiDMQ)(PCy3)] | N-methylaniline | HSiMe2Ph | 79300 | 0.25 | 99 | [11] |
| [Ir(H)(OTf)(κ²-NSiQ)(PCy3)] | Morpholine | HSiMe2Ph | 15800 | 1.00 | 72 | [11] |
The catalytic cycle for iridium-mediated dehydrogenative coupling involves multiple elementary steps, beginning with the coordination of the amine substrate to the iridium center [25] [26]. Subsequent activation of the nitrogen-hydrogen bond occurs through oxidative addition, generating an iridium-amido intermediate [11] [15]. The hydrosilane substrate then coordinates to the metal center, followed by silicon-hydrogen bond activation to form an iridium-hydride-silyl species [25] [27]. Reductive elimination between the amido and silyl ligands produces the desired nitrogen-silicon bond while regenerating the catalytically active iridium complex [11] [26].
Mechanistic investigations using density functional theory calculations have revealed that the carbon-hydrogen activation step represents the rate-determining transformation in most iridium-catalyzed dehydrogenative coupling reactions [25] [47]. The calculated activation energy for this process typically ranges from 15 to 19 kilocalories per mole, depending on the specific ligand environment and substrate structure [26] [27]. The presence of electron-donating substituents on the amine substrate generally accelerates the reaction rate, while electron-withdrawing groups have the opposite effect [11] [15].
The exceptional catalytic performance of iridium complexes in dehydrogenative coupling reactions can be attributed to their ability to undergo facile oxidation state changes between iridium(I) and iridium(III) [25] [26]. This redox flexibility enables the metal center to accommodate the multiple elementary steps required for the transformation while maintaining high catalytic turnover frequencies [11] [27]. Turnover frequencies exceeding 79,000 per hour have been achieved with optimized iridium catalyst systems, representing some of the highest activities reported for transition metal-catalyzed dehydrogenative coupling reactions [11] [15].
Solvent selection plays a critical role in determining the efficiency and selectivity of metal-catalyzed N-alkylation reactions, particularly those involving the synthesis of N-(cyclobutylmethyl)-4-methylaniline [18] [19] [46]. The choice of solvent affects multiple aspects of the catalytic system, including catalyst stability, substrate solubility, reaction kinetics, and product selectivity [17] [39]. Recent investigations have demonstrated that solvent polarity, coordinating ability, and hydrogen-bonding capacity all contribute significantly to the overall performance of these catalytic transformations [18] [19].
Polar aprotic solvents such as dimethylformamide and acetonitrile have shown particular effectiveness in nickel-catalyzed N-alkylation reactions [18] [30]. These solvents provide optimal solvation of the metal catalyst while minimizing competitive coordination that could inhibit catalytic activity [17] [18]. However, the presence of zinc salts as by-products can lead to the formation of zincate species that inhibit catalysis, particularly in highly polar solvents [18] [40]. This inhibition mechanism involves the generation of mixed metalate complexes that sequester the active nickel catalyst [18] [35].
Table 3: Solvent Effects in Metal-Catalyzed N-Alkylation Reactions
| Solvent | Dielectric Constant | Metal System | Relative Rate | Effect on Selectivity | Inhibition by ZnCl2 | Reference |
|---|---|---|---|---|---|---|
| DMF | 38.3 | Ni/PPh3 | 1.00 | Standard | High | [18] |
| Toluene | 2.4 | Mn-PNP | 0.85 | Enhanced | Low | [17] |
| DMAc | 37.8 | Ni/PPh3 | 1.20 | Improved | Moderate | [18] |
| THF | 7.6 | Ir-catalyst | 0.65 | Reduced | Low | [30] |
| Acetonitrile | 37.5 | Ru-catalyst | 0.78 | Moderate | Moderate | [41] |
| Methanol | 32.7 | Ir-catalyst | 0.92 | Good | Low | [30] |
The relationship between solvent dielectric constant and catalytic performance is complex and depends on the specific metal catalyst system employed [19] [46]. For nickel-based catalysts, moderately polar solvents with dielectric constants between 7 and 40 generally provide optimal performance [18] [43]. Highly polar solvents can stabilize charged intermediates but may also promote catalyst decomposition through over-stabilization of inactive species [18] [46]. Conversely, nonpolar solvents may provide insufficient solvation of polar intermediates, leading to reduced reaction rates [17] [39].
Computational studies have revealed that solvent effects on catalytic N-alkylation reactions operate through multiple mechanisms [19] [46]. Direct solvation of the metal center can alter the electronic properties of the catalyst, affecting both the binding affinity for substrates and the activation energies for elementary steps [46] [47]. Additionally, solvation of charged transition states can significantly influence reaction rates and selectivities [19] [39]. The magnitude of these effects varies considerably depending on the metal identity, with nickel and iridium systems showing markedly different responses to solvent variation [46] [47].
Table 4: Mechanistic Parameters for Transfer Hydrogenation Processes
| Metal Center | Rate-Determining Step | Activation Energy (kcal/mol) | kH/kD Isotope Effect | Proposed Intermediate | Reaction Order | Reference |
|---|---|---|---|---|---|---|
| Ni(II) | β-hydride elimination | 18.5 | 3.2 | Ni-alkoxide | First | [22] |
| Ni(0) | Oxidative addition | 22.3 | 2.8 | Ni(0)-complex | Zero | [35] |
| Ir(III) | C-H activation | 15.8 | 4.1 | Ir-hydride | First | [25] |
| Ir(I) | Reductive elimination | 19.7 | 2.5 | Ir-carbene | First | [26] |
| Ru(II) | Hydride transfer | 16.4 | 5.1 | Ru-dihydride | Half | [41] |
Temperature-dependent solvent effects have been observed in several metal-catalyzed N-alkylation systems, with the optimal solvent often changing as a function of reaction temperature [17] [18]. At elevated temperatures, less polar solvents may become more effective due to reduced catalyst inhibition and improved mass transfer [17] [39]. However, high temperatures can also promote catalyst decomposition in certain solvents, necessitating careful optimization of reaction conditions [18] [41]. The thermal stability of the catalyst-solvent combination represents a critical factor in determining the practical utility of different solvent systems [17] [46].
The cyclobutylmethyl substituent in N-(cyclobutylmethyl)-4-methylaniline exhibits distinctive electronic characteristics that influence the overall molecular behavior. Cyclobutylmethyl-substituted anilines demonstrate higher thermal stability compared to cyclopropylmethyl analogs due to reduced ring strain . This enhanced stability arises from the four-membered cyclobutane ring experiencing less angle strain than the highly strained three-membered cyclopropane ring.
The inductive effects of cyclobutylmethyl substituents can be understood through their electronic donation properties. Alkyl groups, including cyclobutylmethyl derivatives, function as electron-donating substituents through hyperconjugative interactions with adjacent π-systems [2]. However, recent quantum chemical investigations reveal that alkyl groups exhibit a more complex electronic behavior, demonstrating a σ-withdrawing, π-donating effect pattern (-I+R) [3]. This dual nature allows cyclobutylmethyl groups to withdraw electron density through σ-bonds while simultaneously donating electron density through hyperconjugative resonance interactions.
The Hammett substituent constants for cyclobutylmethyl groups can be estimated based on analogous cyclic alkyl substituents. Cyclopropyl groups exhibit σₘ = -0.07 and σₚ = -0.21 [4], indicating moderate electron-donating properties. The cyclobutylmethyl substituent, with its additional methylene linker and reduced ring strain, is estimated to display σₘ ≈ -0.05 and σₚ ≈ -0.12, suggesting weaker but still significant electron-donating characteristics compared to cyclopropyl groups.
Electronic effects of substituents on benzene rings demonstrate that electron-donating groups enhance the electron density at the aromatic nucleus, particularly at ortho and para positions relative to the substituent [5]. The cyclobutylmethyl group, positioned on the nitrogen atom of the aniline moiety, indirectly influences the aromatic ring electron density through the amino nitrogen's lone pair interactions.
| Substituent | Hammett σₘ | Hammett σₚ | Electronic Effect | Thermal Stability |
|---|---|---|---|---|
| Hydrogen (H) | 0.00 | 0.00 | Reference | Reference |
| Methyl (-CH₃) | -0.06 | -0.17 | Electron-donating | Moderate |
| Ethyl (-CH₂CH₃) | -0.06 | -0.15 | Electron-donating | Moderate |
| Cyclopropyl (-CH(CH₂)₂) | -0.07 | -0.21 | Electron-donating | Lower (ring strain) |
| Cyclobutylmethyl (-CH₂-cyclobutyl) | Estimated: -0.05 | Estimated: -0.12 | Electron-donating | Higher (reduced strain) |
| Benzyl (-CH₂C₆H₅) | -0.08 | -0.11 | Electron-donating | Moderate |
N-alkylation significantly modulates the basicity of aniline derivatives through multiple mechanisms involving electronic, steric, and solvation effects. The pKa values of N-alkylated anilines demonstrate systematic trends that reflect the influence of substituent electronic properties and molecular structure [6] [7].
Primary N-alkylation of aniline typically increases basicity, with the extent depending on the alkyl group's electronic and steric characteristics. N-methylaniline exhibits a pKa of 4.85 compared to aniline's 4.63, representing a modest increase of 0.22 pKa units [6]. N-ethylaniline shows a more pronounced enhancement with pKa = 5.11, while tertiary amines like N,N-diethylaniline demonstrate substantial basicity increases with pKa = 6.56 [8].
The basicity enhancement in N-alkylated anilines results from the inductive electron-donating effects of alkyl substituents, which increase electron density on the nitrogen atom and stabilize the protonated ammonium form. However, this effect competes with resonance delocalization between the nitrogen lone pair and the aromatic π-system. In unprotonated aniline, the amino nitrogen participates in resonance with the benzene ring, but upon protonation, this resonance is disrupted as the lone pair becomes involved in N-H bonding [9].
Solvation effects play a crucial role in determining observed pKa values in different media. Studies in mixed solvents such as 70% dimethyl sulfoxide-water demonstrate enhanced basicity compared to purely aqueous conditions [10]. The aprotic DMSO preferentially solvates the cationic ammonium species, stabilizing the protonated form and increasing apparent basicity. Primary anilines show pKa changes from 2.77 in water to 3.64 in DMSO-water mixtures, while tertiary anilines exhibit changes from 3.43 to 3.87 [10].
For N-(cyclobutylmethyl)-4-methylaniline, the combined effects of the para-methyl substituent and cyclobutylmethyl N-substituent are expected to result in moderate basicity enhancement. The para-methyl group provides additional electron donation to the aromatic system, while the cyclobutylmethyl substituent offers inductive electron donation with minimal steric hindrance. The estimated pKa range of 4.9-5.2 in aqueous solution reflects these combined electronic influences.
| Compound | pKa (Aqueous) | pKa (70% DMSO-H₂O) | Basicity Change | Solvation Effect |
|---|---|---|---|---|
| Aniline | 4.63 | 6.8 | Reference | Standard |
| N-Methylaniline | 4.85 | 7.2 | +0.22 | Enhanced |
| N-Ethylaniline | 5.11 | 7.5 | +0.48 | Enhanced |
| N,N-Dimethylaniline | 5.15 | 7.9 | +0.52 | Enhanced |
| N,N-Diethylaniline | 6.56 | 8.6 | +1.93 | Highly enhanced |
| N-(cyclobutylmethyl)-4-methylaniline | Estimated: 4.9-5.2 | Estimated: 7.0-7.4 | Moderate increase | Moderate enhancement |
| 4-Nitroaniline | 1.0 | 2.8 | Strong decrease | Reduced |
| N-Methyl-4-nitroaniline | Lower than parent | Lower than parent | Further decrease | Further reduced |
The formation and stabilization of ammonium ions from N-alkylated anilines involve complex solvation dynamics that significantly influence their chemical behavior and thermodynamic stability. Molecular dynamics simulations of ammonium ion solvation reveal detailed insights into the structural and dynamical aspects of these processes [11] [12].
Ammonium ions typically exhibit well-defined solvation shells with characteristic coordination numbers and hydrogen bonding patterns. The NH₄⁺ ion demonstrates a tetrahedral coordination geometry with four nearest-neighbor solvent molecules directly hydrogen-bonded to each ammonium hydrogen atom [11]. However, the solvation shell remains flexible, with coordination numbers ranging from 3 to 7 depending on the computational method and environmental conditions.
For anilinium ions (C₆H₅NH₃⁺), the solvation behavior differs from simple aliphatic ammonium species due to the presence of the aromatic substituent. The phenyl group introduces steric effects that influence solvent accessibility to the ammonium center and modify the overall solvation shell structure. Steric hindrance to ionic solvation becomes particularly important for bulky N-substituents, where the equilibrium shifts toward conformations that minimize unfavorable solvent-substrate interactions [13].
N-alkylated anilinium ions exhibit enhanced solvation shell flexibility compared to the parent anilinium ion due to increased steric bulk around the nitrogen center. The mean residence times of solvent molecules in the first solvation shell decrease with increasing N-substituent size, reflecting faster solvent exchange dynamics. This enhanced dynamics correlates with increased diffusion coefficients and reduced hydrogen bond strengths between the ammonium ion and surrounding solvent molecules.
The cyclobutylmethyl substituent in N-(cyclobutylmethyl)-4-methylanilinium is expected to demonstrate intermediate solvation characteristics between simple alkyl and more sterically demanding substituents. The cyclobutane ring provides moderate steric bulk while maintaining reasonable conformational flexibility through the methylene linker. This balance results in enhanced solvation shell dynamics compared to the parent anilinium ion while avoiding the extreme steric hindrance associated with highly branched alkyl substituents.
Solvation effects significantly influence the thermodynamic stability of different ionic forms and contribute to observed pKa variations across different solvent systems. Polar protic solvents effectively stabilize ammonium ions through hydrogen bonding interactions, while aprotic solvents may preferentially stabilize neutral amine forms through different solvation mechanisms [10] [9].
| Ion Type | Coordination Number | Mean Residence Time (ps) | Solvation Shell Flexibility | Hydrogen Bond Strength | Diffusion Coefficient (×10⁻⁶ cm²/s) |
|---|---|---|---|---|---|
| Anilinium (C₆H₅NH₃⁺) | 3-4 | 10-50 | Moderate | Strong | 0.8 |
| N-Methylanilinium (C₆H₅NHCH₃⁺) | 3-4 | 8-40 | Enhanced | Moderate | 1.2 |
| N-Ethylanilinium (C₆H₅NHCH₂CH₃⁺) | 3-4 | 6-35 | Enhanced | Moderate | 1.4 |
| N-(cyclobutylmethyl)anilinium | Estimated: 3-4 | Estimated: 5-30 | High | Moderate-Weak | Estimated: 1.6 |
| Ammonium (NH₄⁺) | 4 | 2-15 | High | Very Strong | 2.1 |